2-Chloro-7-fluoro-4-methylquinoline
Overview
Description
2-Chloro-7-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7ClFN . It has a molecular weight of 195.62 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-7-fluoro-4-methylquinoline is 1S/C10H7ClFN/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3 . This indicates the presence of a chlorine atom at position 2, a fluorine atom at position 7, and a methyl group at position 4 on the quinoline ring.Physical And Chemical Properties Analysis
2-Chloro-7-fluoro-4-methylquinoline is a solid at room temperature . It has a molecular weight of 195.62 .Scientific Research Applications
Pharmaceutical Intermediates
“2-Chloro-7-fluoro-4-methylquinoline” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are then used to produce a variety of medications.
Antimalarial Drugs
The quinoline skeleton, which “2-Chloro-7-fluoro-4-methylquinoline” is a part of, has been used for a long time as a basic structure for the synthesis of antimalarial drugs . For example, fluoroquine and mefloquine are two synthetic antimalarial drugs that have been developed using the quinoline structure .
Antibacterial Activity
Quinolines, including fluorinated quinolines like “2-Chloro-7-fluoro-4-methylquinoline”, have been found to exhibit antibacterial activity . This makes them valuable in the development of new antibiotics.
Antineoplastic Drugs
The quinoline structure has also been used in the development of antineoplastic drugs . These drugs are used in chemotherapy to inhibit the maturation and proliferation of malignant cells.
Enzyme Inhibitors
Many synthetic quinolines have been found to be effective enzyme inhibitors . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. They have a wide range of applications in medicine, including the treatment of diseases such as hypertension and HIV.
Agriculture
A number of fluorinated quinolines have found application in agriculture . They can be used as pesticides or fungicides to protect crops from pests and diseases.
Components for Liquid Crystals
Fluorinated quinolines, including “2-Chloro-7-fluoro-4-methylquinoline”, have been used as components for liquid crystals . Liquid crystals are used in a wide range of technological applications, including LCD screens.
Cyanine Dyes
Quinolines have also been used in the production of cyanine dyes . These dyes have applications in a variety of fields, including digital photography, CD-R and DVD-R media, and biological staining.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives generally interact with their targets through nucleophilic substitution reactions . The presence of fluorine and chlorine atoms in the compound could potentially enhance its reactivity and biological activity .
Biochemical Pathways
Quinoline derivatives are known to inhibit various enzymes, affecting multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine and chlorine atoms could potentially influence the compound’s pharmacokinetic properties, including its bioavailability .
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .
properties
IUPAC Name |
2-chloro-7-fluoro-4-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCKWJPUEAAFAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654292 | |
Record name | 2-Chloro-7-fluoro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
271241-25-9 | |
Record name | 2-Chloro-7-fluoro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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